

Structural Analysis of 3,5-Dibromo-4nitropyridine: A Technical Guide

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Compound of Interest		
Compound Name:	3,5-Dibromo-4-nitropyridine	
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Abstract

This technical guide provides a comprehensive structural analysis of **3,5-Dibromo-4-nitropyridine**, a halogenated and nitrated pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages a comparative analysis with structurally related compounds, including **3,5-Dibromo-4-nitropyridine** N-oxide and **3,5-Dibromo-4-methylpyridine**. This guide covers theoretical structural parameters, predicted spectroscopic characteristics, and detailed experimental protocols relevant to its synthesis and characterization. The information is intended to serve as a foundational resource for researchers working with this and similar chemical entities.

Introduction

Substituted pyridines are fundamental scaffolds in a vast array of pharmaceuticals and functional materials. The introduction of bromine atoms and a nitro group onto the pyridine ring, as in **3,5-Dibromo-4-nitropyridine**, significantly modulates its electronic properties and reactivity, making it a potentially valuable intermediate for further chemical transformations. The electron-withdrawing nature of the nitro group and the halogens activates the pyridine ring for nucleophilic aromatic substitution, providing a versatile platform for the synthesis of more complex molecules. This guide synthesizes available data to present a detailed structural and analytical profile of **3,5-Dibromo-4-nitropyridine**.



Molecular Structure and Crystallography

Direct crystallographic data for **3,5-Dibromo-4-nitropyridine** is not extensively reported in publicly accessible databases. However, the crystal structure of the closely related compound, **3,5-Dibromo-4-methylpyridine**, has been determined and provides valuable insights into the expected molecular geometry and intermolecular interactions.

Predicted Molecular Geometry

The geometry of **3,5-Dibromo-4-nitropyridine** is predicted to be planar, with the pyridine ring forming the core. The C2-N1-C6 angle will be influenced by the nitrogen heteroatom. The nitro group at the C4 position is expected to be coplanar with the pyridine ring to maximize resonance stabilization. The bromine atoms at the C3 and C5 positions will induce significant steric and electronic effects.

Comparative Crystallographic Data of 3,5-Dibromo-4-methylpyridine

The crystal structure of 3,5-Dibromo-4-methylpyridine reveals key intermolecular interactions that are likely to be present in the crystal lattice of **3,5-Dibromo-4-nitropyridine**. In the crystal of 3,5-Dibromo-4-methylpyridine, molecules are linked by Br···N and Br···Br interactions, forming zigzag chains.[1] These chains are further linked by offset π – π stacking interactions.[1] It is plausible that **3,5-Dibromo-4-nitropyridine** would exhibit similar halogen bonding and π – π stacking, with the potential for additional interactions involving the nitro group.

Table 1: Comparative Crystallographic Data

Parameter	3,5-Dibromo-4- methylpyridine	3,5-Dibromo-4- nitropyridine (Predicted)
Crystal System	Orthorhombic	Not Determined
Space Group	Pnma	Not Determined
Intermolecular Interactions	Br···N, Br···Br, offset π – π stacking[1]	Halogen bonding (Br···N, Br··· O), π – π stacking



Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and purity assessment of **3,5-Dibromo-4-nitropyridine**. While experimental spectra for this specific compound are not readily available, predictions can be made based on the analysis of related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Due to the symmetrical substitution pattern, the ¹H NMR spectrum of **3,5-Dibromo-4-nitropyridine** is expected to show a single sharp singlet for the chemically equivalent protons at the C2 and C6 positions.[2] The strong electron-withdrawing effects of the two bromine atoms and the nitro group would cause these protons to be significantly deshielded, resulting in a downfield chemical shift.[2]

¹³C NMR: The ¹³C NMR spectrum is predicted to display three distinct signals corresponding to the C2/C6, C3/C5, and C4 carbons. The C4 carbon, being attached to the nitro group, would be the most deshielded. The C3/C5 carbons bonded to bromine would exhibit a chemical shift influenced by the heavy atom effect. The C2/C6 carbons would also appear at a downfield position due to the adjacent electron-withdrawing groups.[2]

Table 2: Predicted NMR Data for **3,5-Dibromo-4-nitropyridine**

Nucleus	Position	Predicted Chemical Shift (ppm)	Multiplicity
¹H	H-2, H-6	Downfield	Singlet
13 C	C-2, C-6	Downfield	-
13 C	C-3, C-5	Specific shift due to Br	-
13C	C-4	Significantly downfield	-

Infrared (IR) Spectroscopy

The IR spectrum of **3,5-Dibromo-4-nitropyridine** would be characterized by several key absorption bands. The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹.[3] The C=C and C=N stretching vibrations of the pyridine ring would likely appear in



the 1400-1600 cm⁻¹ range. The most prominent bands would be the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically observed around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. The C-Br stretching vibrations would be found at lower frequencies, generally below 700 cm⁻¹.

Table 3: Predicted Key IR Absorption Bands for 3,5-Dibromo-4-nitropyridine

Functional Group	Vibrational Mode	Predicted Wavenumber (cm ⁻¹)
Aromatic C-H	Stretching	3000 - 3100
Pyridine Ring	C=C, C=N Stretching	1400 - 1600
Nitro (NO ₂)	Asymmetric Stretching	1500 - 1560
Nitro (NO ₂)	Symmetric Stretching	1335 - 1370
C-Br	Stretching	< 700

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of **3,5-Dibromo-4-nitropyridine**. The molecular ion peak [M]⁺ would show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). This would result in a triplet of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1.

Experimental Protocols Synthesis of 3,5-Dibromo-4-nitropyridine

A plausible synthetic route to **3,5-Dibromo-4-nitropyridine** involves the direct nitration of **3,5-dibromopyridine**. A related protocol is the nitration of **3,5-dibromopyridine**-N-oxide to yield **3,5-dibromo-4-nitropyridine**-N-oxide.[2]

Workflow for the Synthesis of 3,5-Dibromo-4-nitropyridine



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